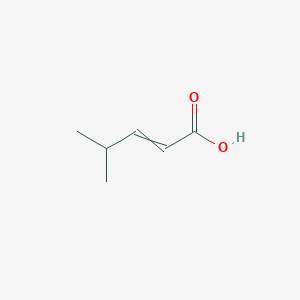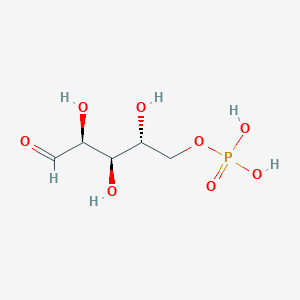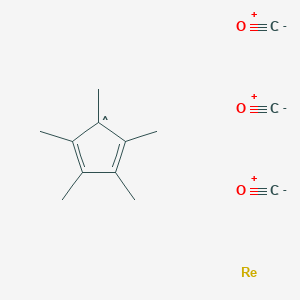
Pentamethylcyclopentadienylrhenium tricarbonyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of pentamethylcyclopentadienyl complexes typically involves the reaction of specific precursors under controlled conditions. For example, Amouri et al. (2002) describe the synthesis of several novel pentamethylcyclopentadienyl complexes [(C5Me5)IrL3][BF4]2, including tris(solvent) precursors [(C5Me5)M(acetone)2(H2O)][BF4]2 (M = Rh, Ir) (Amouri, Guyard-Duhayon, Vaissermann, & Rager, 2002).
Molecular Structure Analysis
The molecular structure of these compounds has been determined through X-ray crystallography. The study by Amouri et al. (2002) reveals that the coordinated water molecule in these complexes is hydrogen bonded to both BF4(-) anions, highlighting the complexity of these molecular structures (Amouri, Guyard-Duhayon, Vaissermann, & Rager, 2002).
Chemical Reactions and Properties
Pentamethylcyclopentadienylrhenium tricarbonyl can undergo various chemical reactions, leading to the formation of novel compounds. Herrmann et al. (1984) report the formation of new oxo-rhenium complexes through oxidative decarbonylation processes in the photochemistry of tricarbonyl(η5-pentamethylcyclopentadienyl)rhenium (Herrmann, Serrano, Schäfer, Küsthardt, Ziegler, & Guggolz, 1984).
Physical Properties Analysis
The physical properties of these complexes, such as crystallization, molecular symmetry, and lattice parameters, are integral to understanding their behavior in various applications. This is exemplified in the research by Amouri et al. (2002), where the crystallization in the monoclinic space group and specific lattice parameters are detailed (Amouri, Guyard-Duhayon, Vaissermann, & Rager, 2002).
Chemical Properties Analysis
These complexes exhibit unique chemical properties, such as reactivity towards different ligands and solvents, and can form various derivatives with interesting structural and chemical characteristics. The research by Herrmann et al. (1984) provides insight into these aspects through the study of derivatives formed under different conditions (Herrmann, Serrano, Schäfer, Küsthardt, Ziegler, & Guggolz, 1984).
Applications De Recherche Scientifique
Organic Synthesis and Catalysis
Pentamethylcyclopentadienylrhenium tricarbonyl has been explored for its utility in organic synthesis and catalysis. Its applications range from serving as a catalyst in transfer hydrogenation reactions to facilitating the synthesis of complex organic molecules. For instance, it has been demonstrated that CpRe(CO)3 and its derivatives can act as efficient catalysts for the formal [3,3] rearrangement of allyl beta-ketoesters, showcasing the potential for C-C bond formation under mild conditions (Burger & Tunge, 2004). Furthermore, CpRe(CO)3 complexes have been used in the synthesis of organometallic rhenium(I) pentylcarbonato complexes, demonstrating their role in creating new synthons for carboxylato, sulfonato, and chlorido complexes, which are pivotal in developing compounds with strong cytotoxic and fluorescence properties (Winstead et al., 2021).
Heterogeneous Catalysis
The use of pentamethylcyclopentadienylrhenium tricarbonyl and related compounds extends to heterogeneous catalysis, where they serve as active sites on polymers for catalytic applications. An example is the heterogenization of pentamethylcyclopentadienylrhodium catalytic species on bipyridine-based porous polymers for the efficient transfer hydrogenation of α-aryl ketones. This application demonstrates the versatility of Cp*Re(CO)3 derivatives in catalysis, offering similar activity to their homogeneous counterparts and highlighting their potential in overcoming diffusion limitations in solid catalysts (Wisser et al., 2018).
DNA Interaction Studies
The interaction of tricarbonylrhenium(I) compounds, including those derived from Cp*Re(CO)3, with DNA has been investigated, providing insights into their potential biomedical applications. Studies involving the synthesis, characterization, and DNA interaction of tricarbonylrhenium(I) compounds have highlighted their ability to bind with DNA, as evidenced by UV–Vis DNA-binding assays, gel electrophoresis, and molecular docking simulations. Such interactions are crucial for understanding the biological activities of these compounds and their potential as therapeutic agents (Ismail et al., 2017).
Safety And Hazards
Propriétés
InChI |
InChI=1S/C10H15.3CO.Re/c1-6-7(2)9(4)10(5)8(6)3;3*1-2;/h1-5H3;;;; |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMZUPTPNMRTTKD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C([C](C(=C1C)C)C)C.[C-]#[O+].[C-]#[O+].[C-]#[O+].[Re] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15O3Re |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.46 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pentamethylcyclopentadienylrhenium tricarbonyl | |
CAS RN |
12130-88-0 |
Source


|
| Record name | Pentamethylcyclopentadienylrhenium tricarbonyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

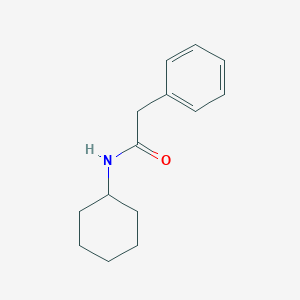
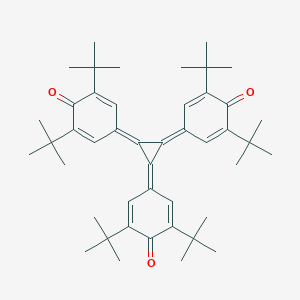
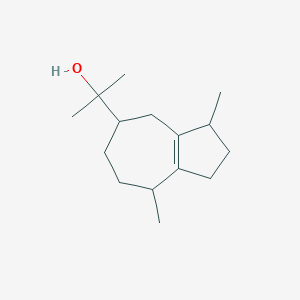
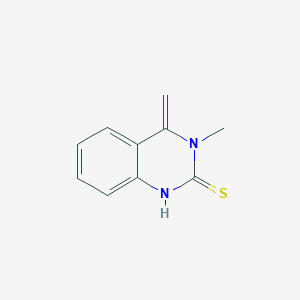

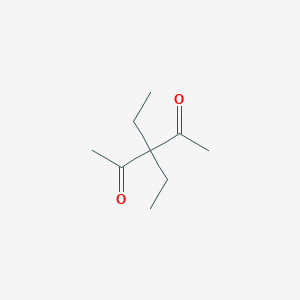
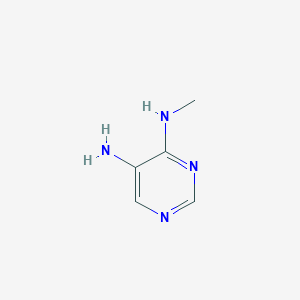
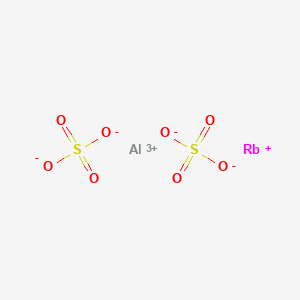
![2-Chloro-1-(2-hydroxy-1-methyl-6-nitroimidazo[1,2-a]pyridin-1-ium-3-yl)ethanone](/img/structure/B78199.png)

